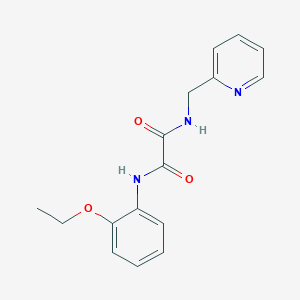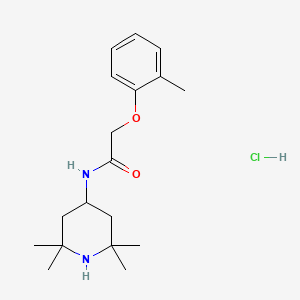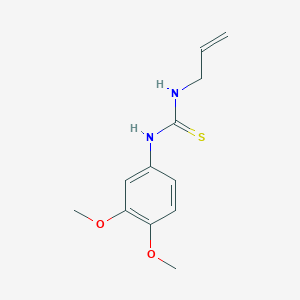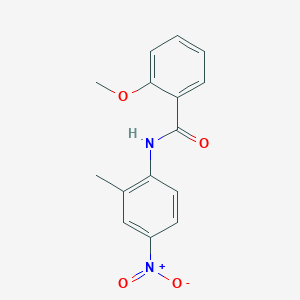![molecular formula C11H15NO3 B5218142 [1-(2,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5218142.png)
[1-(2,4-dimethoxyphenyl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-dimethoxyphenyl)ethyl]formamide, also known as MDP2P formamide, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the synthesis of psychoactive substances. This compound is a formamide derivative of MDP2P, which is a precursor to various designer drugs such as ecstasy and methamphetamine. In
Mecanismo De Acción
The mechanism of action of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide is not well understood. However, it is believed that the compound acts as a precursor to the synthesis of psychoactive substances that interact with various neurotransmitter systems in the brain. MDMA, for example, is known to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide are not well documented. However, it is known that the compound can be metabolized into psychoactive substances such as MDMA and methamphetamine, which can have a range of effects on the central nervous system. These effects can include increased alertness, euphoria, and altered perception of time and space.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has several advantages as a precursor to the synthesis of psychoactive substances. It is relatively easy to synthesize and can be purified through recrystallization. It is also a precursor to several psychoactive substances that have been studied for their potential therapeutic effects. However, the use of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide in lab experiments is limited by its potential for abuse and its association with illicit drug synthesis.
Direcciones Futuras
There are several future directions for the study of [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide. One potential direction is the development of new synthetic routes that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic effects, particularly in the treatment of psychiatric disorders such as PTSD and ADHD. Finally, the study of the compound's metabolism and biochemical effects could provide insights into the mechanism of action of psychoactive substances and lead to the development of new treatments for drug addiction and other psychiatric disorders.
Métodos De Síntesis
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide can be synthesized through a simple reaction between [1-(2,4-dimethoxyphenyl)ethyl]formamide and formamide. The reaction takes place in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
[1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has been used in various scientific research studies as a precursor to the synthesis of psychoactive substances. It has been used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug that has been studied for its potential therapeutic effects in treating post-traumatic stress disorder (PTSD). [1-(2,4-dimethoxyphenyl)ethyl]formamide formamide has also been used in the synthesis of methamphetamine, a highly addictive drug that has been studied for its potential therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and obesity.
Propiedades
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-7-13)10-5-4-9(14-2)6-11(10)15-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHDCHGYWMBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)


![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5218169.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)